molecular formula C10H12 B1670491 Dicyclopentadiene CAS No. 77-73-6

Dicyclopentadiene

Cat. No. B1670491
CAS RN: 77-73-6
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Description

Dicyclopentadiene (DCPD) is a chemical compound with the formula C10H12. It is a white crystalline material with a characteristic musty odor . DCPD is obtained through the dimerization of cyclopentadiene (CPD) and is prone to revert to its monomer form when exposed to high temperatures . It is primarily used in the production of unsaturated polyester resins .


Synthesis Analysis

DCPD is synthesized by using thermal expansion microspheres . The ring-opening metathesis polymerization of DCPD in the presence of ruthenium-based complexes is a facile way to introduce the fillers into resin bulk . The unexpanded microspheres used as fillers allow decreasing in polymer density .


Molecular Structure Analysis

The structure of DCPD consists of two cyclopentadiene rings joined at two carbon atoms . More details about its molecular structure can be found on various chemistry databases .


Chemical Reactions Analysis

Above 150 °C, DCPD undergoes a retro-Diels–Alder reaction at an appreciable rate to yield cyclopentadiene . The reaction is reversible and at room temperature, cyclopentadiene dimerizes over the course of hours to re-form DCPD .


Physical And Chemical Properties Analysis

DCPD is a white crystalline material with a characteristic musty odor . It is obtained through the dimerization of cyclopentadiene (CPD) and is prone to revert to its monomer form when exposed to high temperatures . It is a flammable compound and should be handled with care, as it poses risks such as skin and eye irritation .

Scientific Research Applications

1. Synthesis of Unsaturated Polyester Resins

  • Application Summary: DCPD modified unsaturated polyester resins (UPRs) are used for hulls, decks, and bathroom facilities . The advantages of these polymers over orthophthalic or isophthalic polyesters include relatively low shrinking, reduced styrene emission, lower cost, and fast curing in thin layers .
  • Methods of Application: DCPD UPRs with standard grades are usually produced with high-quality DCPD (over a 85% purity) using the so-called “water process”, a synthesis consisting of two reaction steps. An adduct of maleic anhydride with DCPD is firstly formed with water, and then, it reacts with the other esterification monomers such as acids and glycols .
  • Results or Outcomes: It has been discovered that in low concentrations, methyl dicyclopentadiene (MeDCPD) had a slight influence on flexural mechanical properties whereas its concentrations up to 65% led to a softer and brittle material .

2. Ring-opening Metathesis Polymerisation

  • Application Summary: Poly (dicyclopentadiene) prepared by Ring-opening Metathesis Polymerisation has emerged as an important competitor for epoxy- and polyester resins .
  • Methods of Application: DCPD is obtained as a by-product from steam cracking performed during the production of ethylene. DCPD finds applications in unsaturated polyester and hydrocarbon resins, in ethylene propylene diene monomer (EPDM) elastomers, as chemical feedstock, in cyclic olefin polymers and as a monomer for poly (dicyclopentadiene) (pDCPD) prepared via Ring-opening Metathesis Polymerisation (ROMP) .
  • Results or Outcomes: The fields of initiator system development, polymer chemistry and physics, composites of poly (dicyclopentadiene), use in self-healing composites, novel processing opportunities and macro- as well as microporous materials are covered .

3. Production of Inks, Adhesives, and Paints

  • Application Summary: DCPD is used in the production of inks, adhesives, and paints . The use of DCPD in these applications can enhance the product’s resistance to water, heat, and chemical agents .
  • Methods of Application: DCPD is incorporated into the formulation of these products during their manufacturing process. The specific methods and procedures can vary depending on the type of product (ink, adhesive, or paint) and its intended use .
  • Results or Outcomes: The incorporation of DCPD can improve the performance characteristics of these products, including their durability and resistance to environmental factors .

4. Reinforcement of Poly (dicyclopentadiene) Composites

  • Application Summary: DCPD is used in the reinforcement of Poly (dicyclopentadiene) composites . This application aims to improve the thermomechanical strength and thermal stability of these composites .
  • Methods of Application: In this research, epoxy resin was blended with different concentrations of fly ash class F particles at 0.0, 1.0, 10.0, and 50.0 wt.%, aiming to improve its use as a high-volume structural material by decreasing costs and reducing its negative environmental impact through using fly ash particles .
  • Results or Outcomes: The addition of fly ash was found to decelerate the curing of the resin through the release of calcium ions that enhanced the exothermic reaction .

5. Production of Ethylene

  • Application Summary: DCPD is obtained as a by-product from steam cracking performed during the production of ethylene . This process is essential in the petrochemical industry for the production of olefins.
  • Methods of Application: Steam cracking is a petrochemical process in which saturated hydrocarbons are broken down into smaller, often unsaturated, hydrocarbons. DCPD is one of the by-products of this process .
  • Results or Outcomes: The production of ethylene is a key component in the manufacture of a wide range of chemicals and materials. The by-product, DCPD, can be further utilized in various applications as mentioned earlier .

6. Energy Storage

  • Application Summary: DCPD has a high energy density of 10,975 Wh/l , making it a potential candidate for energy storage applications.
  • Results or Outcomes: While the use of DCPD in energy storage is still largely theoretical, its high energy density suggests that it could be a valuable resource in the development of more efficient energy storage systems .

Safety And Hazards

DCPD is classified as hazardous under GHS. The main hazards are flammability, harmful by inhalation and ingestion, and irritation to eyes, skin, and respiratory tract . It is also toxic to aquatic life . Proper handling and storage of this chemical compound are essential in industrial settings .

Future Directions

Research is ongoing to develop sustainable and eco-friendly alternatives to DCPD in various applications . The use of unexpanded microspheres as fillers in the synthesis of DCPD is a promising direction, as it allows for a decrease in polymer density .

properties

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2
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InChI Key

HECLRDQVFMWTQS-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2C1C3CC2C=C3
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Molecular Formula

C10H12
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Related CAS

25038-78-2
Record name Dicyclopentadiene homopolymer
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DSSTOX Substance ID

DTXSID5025023
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Molecular Weight

132.20 g/mol
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Physical Description

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.]
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Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-
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Boiling Point

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F
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Flash Point

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F
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Solubility

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02%
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Density

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F)
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Vapor Density

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55
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Vapor Pressure

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg
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Product Name

Dicyclopentadiene

Color/Form

Colorless crystalline solid [Note: A liquid above 90 degrees F]

CAS RN

77-73-6, 25038-78-2, 1755-01-7
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Melting Point

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F
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Synthesis routes and methods I

Procedure details

The derivative was synthesized as follows. 20 grams of the derivative of acrylate obtained as the third example was dissolved in 20 milliliters of toluene. 7 grams of cyclopentadiene was dropped into the solution cooled with ice, and was agitated through all night. Dicyclopentadiene was produced as by-product, and was eliminated in vacuum. Then, 24.9 grams of the derivative of norbornene was obtained. The derivative of norbornene was viscous liquid, and the yield was 95%.
Quantity
0 (± 1) mol
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7 g
Type
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Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
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Synthesis routes and methods III

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
0 (± 1) mol
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Yield
72.1%
Yield
2.5%

Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
[Compound]
Name
VOCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclopentadiene
Reactant of Route 2
Dicyclopentadiene
Reactant of Route 3
Dicyclopentadiene
Reactant of Route 4
Dicyclopentadiene
Reactant of Route 5
Reactant of Route 5
Dicyclopentadiene
Reactant of Route 6
Reactant of Route 6
Dicyclopentadiene

Citations

For This Compound
18,700
Citations
Y Li, JJ Zou, X Zhang, L Wang, Z Mi - Fuel, 2010 - Elsevier
Tricyclopentadiene (TCPD), product of dicyclopentadiene (DCPD)/cyclopentadiene (CPD) cycloaddition, is a promising candidate as high-energy–density fuel. Thermal [4+2] …
Number of citations: 60 www.sciencedirect.com
TA Davidson, KB Wagener, DB Priddy - Macromolecules, 1996 - ACS Publications
The homopolymerization of dicyclopentadiene (DCPD) has been studied using various metathesis catalyst systems which are typically composed of a transition metal halide and a non-…
Number of citations: 122 pubs.acs.org
TA Davidson, KB Wagener - Journal of Molecular Catalysis A: Chemical, 1998 - Elsevier
This contribution presents further information about the mechanism of the cross-linking reaction which occurs during the polymerization of dicyclopentadiene with the classical catalyst, …
Number of citations: 90 www.sciencedirect.com
HA Bruson, TW Riener - Journal of the American Chemical …, 1945 - ACS Publications
… Furthermore, dicyclopentadiene monohydrochloride is identical with the product obtained … -wor-dicyclopentadiene, the hydration-rearrangement product of dicyclopentadiene,2 ob…
Number of citations: 37 pubs.acs.org
ME Jamróz, S Gałka, JC Dobrowolski - Journal of Molecular Structure …, 2003 - Elsevier
… concerns exclusively dicyclopentadiene, which is thermal … crystals in which endo-dicyclopentadiene molecule (10) is … –C bond lengths in endo-dicyclopentadiene molecule (10) with the …
Number of citations: 44 www.sciencedirect.com
PD Bartlett, IS Goldstein - Journal of the American Chemical …, 1947 - ACS Publications
It was discovered by Bruson and Riener1 that ordinary dicyclopentadiene (I) on addition of … of dicyclopentadiene (II). The presence of this isomer in heated dicyclopentadiene was …
Number of citations: 59 pubs.acs.org
GT Wang, C Mui, CB Musgrave… - The Journal of Physical …, 1999 - ACS Publications
… reaction of dicyclopentadiene to cyclopentadiene during adsorption (the alternative pathway previously proposed), we expect the spectra for dicyclopentadiene and cyclopentadiene …
Number of citations: 61 pubs.acs.org
CG Feng, MH Xu, GQ Lin - Synlett, 2011 - thieme-connect.com
This account summarizes our efforts on the design, synthesis, and application of two classes of chiral diene ligands bearing bicyclo [3.3. 0] octadiene or dicyclopentadiene skeletons. …
Number of citations: 97 www.thieme-connect.com
Z Xiong, Z Mi, X Zhang - Reaction Kinetics and Catalysis Letters, 2005 - Springer
The oligomerization of cyclopentadiene (CPD) and its dimer, dicyclopentadiene (DCPD), to tricyclopentadiene (TCPD) through Diels-Alder reaction at temperatures between 120 and …
Number of citations: 48 link.springer.com
JD Rule, JS Moore - Macromolecules, 2002 - ACS Publications
The activation parameters for the ring-opening metathesis polymerization (ROMP) of endo- (1) and exo-dicyclopentadiene (2), endo-1,2-dihydrodicylopentadiene (3), and norbornene (4…
Number of citations: 330 pubs.acs.org

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